(2-Anilinophenyl) thiocyanate
Description
(2-Anilinophenyl) thiocyanate (CAS: 73908-98-2), also known as [2-oxo-2-(N-phenylanilino)ethyl] thiocyanate, is an aromatic thiocyanate derivative with the molecular formula C₁₅H₁₂N₂OS . Structurally, it consists of a thiocyanate (-SCN) group attached to a diphenylacetamide backbone. This compound is part of a broader class of thiocyanate-containing organic molecules, which are characterized by their reactivity and diverse applications in synthetic chemistry and materials science.
Properties
CAS No. |
15973-81-6 |
|---|---|
Molecular Formula |
C13H10N2S |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
(2-anilinophenyl) thiocyanate |
InChI |
InChI=1S/C13H10N2S/c14-10-16-13-9-5-4-8-12(13)15-11-6-2-1-3-7-11/h1-9,15H |
InChI Key |
CMJVGJCIBWJCTK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2SC#N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2SC#N |
Synonyms |
Thiocyanic acid 2-anilinophenyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties of Selected Thiocyanates
| Compound | Molecular Formula | Melting Point (°C) | Key Functional Groups | Electrophilicity |
|---|---|---|---|---|
| This compound | C₁₅H₁₂N₂OS | Not reported | Diphenylacetamide, -SCN | Moderate |
| Benzyl thiocyanate | C₈H₇NS | ~25 (liquid) | Benzyl, -SCN | Low |
| 2-(3-Chlorophenyl)-2-oxoethyl | C₁₀H₆ClNOS | 144–148 | Chlorophenyl, ketone, -SCN | High |
| Methyl thiocyanate | C₂H₃NS | - | Aliphatic, -SCN | Very low |
Research Findings and Mechanistic Insights
- Electrophilicity and Reactivity : The thiocyanate group’s reactivity is modulated by adjacent substituents. For example, electron-withdrawing groups (e.g., Cl, carbonyl) enhance electrophilicity, enabling participation in cycloadditions and nucleophilic substitutions .
- Biological Activity: Aromatic thiocyanates generally exhibit lower acute toxicity than aliphatic analogs due to slower cyanide release.
- Coordination Chemistry : Thiocyanate’s ambidentate nature allows diverse coordination modes (e.g., N- or S-bonded), enabling the synthesis of structurally varied metal-organic frameworks .
Q & A
Q. How can conflicting Hofmeister series interpretations for thiocyanate be reconciled?
- Methodological Answer : Surface-sensitive techniques (e.g., AFM) reveal thiocyanate’s preferential partitioning at interfaces, explaining its dual role as a chaotrope (bulk) and structure-maker (interface). Combining DLS (hydrodynamic radius) and QCM (adsorption kinetics) resolves apparent contradictions .
Applications in Advanced Materials
Q. What role does thiocyanate play in enhancing supercapacitor performance of MoS₂ microflowers?
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